Cas no 539-97-9 (1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea)
539-97-9 structure
Product Name:1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea
CAS No:539-97-9
MF:C8H14N4S2
MW:230.353558063507
CID:1588920
PubChem ID:3003782
Update Time:2025-04-21
1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea Chemical and Physical Properties
Names and Identifiers
-
- 1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea
- N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide
- N,N'-diallylhydrazinecarbothioamide
- CTK1H3072
- N,N'-bis-(allylamidothiocarbonyl)-hydrazine
- ST085808
- NSC62027
- 1,6-diallyl-2,5-dithiobiurea
- AC1MHFKO
- N~1~,N~2~-Diallyl-1,2-hydrazinedicarbothioamide
- Hydrazin-N,N'-bis-thiocarbonsaeure-bis-allylamid
- hydrazine-N,N'-bis-carbothioic acid bis-allylamide
- bis(allylthiocarbamoyl)hydrazine
- N,N'-Bis-(allyl-thiocarbamoyl)-hydrazin
- N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide; N,N'-diallylhydrazinecarbothioamide; CTK1H3072; N,N'-bis-(allylamidothiocarbonyl)-hydrazine; ST085808; NSC62027; 1,6-diallyl-2,5-dithiobiurea; AC1MHFKO; N~1~,N~2~-Diallyl-1,2-hydrazinedicarbothioamide; Hydrazin-N,N'-bis-thiocarbonsaeure-bis-allylamid; hydrazine-N,N'-bis-carbothioic acid bis-allylamide; bis(allylthiocarbamoyl)hydrazine; N,N'-Bis-(allyl-thiocarbamoyl)-hydrazin;
- UNII-24FFO3NX2D
- Dalzin
- AO-080/43342631
- N,N'-BIS(ALLYLTHIOCARBAMOYL)HYDRAZINE
- BIS(ALLYLTHIOUREIDO)
- 24FFO3NX2D
- NSC 62027
- N1,N2-DI-2-PROPEN-1-YL-1,2-HYDRAZINEDICARBOTHIOAMIDE
- 1-allyl-3-(allylcarbamothioylamino)thiourea
- 1,2-Hydrazinedicarbothioamide, N,N'-di-2-propenyl-
- 1,2-HYDRAZINEDICARBOTHIOAMIDE, N1,N2-DI-2-PROPEN-1-YL-
- AKOS003351503
- CHEMBL5283311
- DTXSID10202174
- 539-97-9
- NSC-62027
- BIUREA, 1,6-DIALLYL-2,5-DITHIO-
-
- Inchi: 1S/C8H14N4S2/c1-3-5-9-7(13)11-12-8(14)10-6-4-2/h3-4H,1-2,5-6H2,(H2,9,11,13)(H2,10,12,14)
- InChI Key: PUQQJCONDKZESZ-UHFFFAOYSA-N
- SMILES: S=C(NNC(NCC=C)=S)NCC=C
Computed Properties
- Exact Mass: 230.06622
- Monoisotopic Mass: 230.06598881g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 112Ų
Experimental Properties
- PSA: 48.12
1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
539-97-9 (1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk